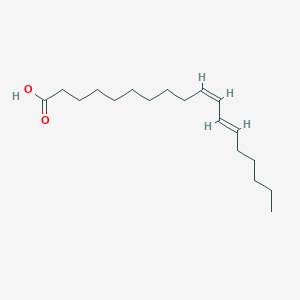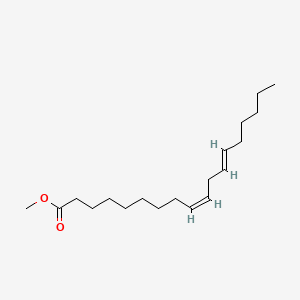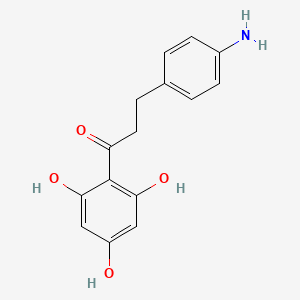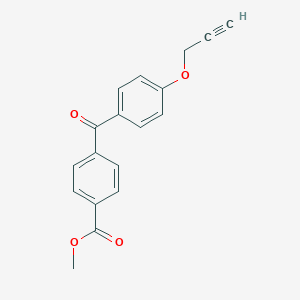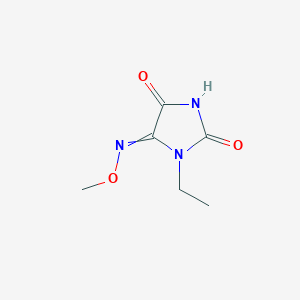
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves complex chemical reactions. For instance, one study explored its role as an intermediate in the 17-dehydroxylation of cortisol to a 17-deoxy-21-oic acid using mouse liver as the enzyme source. The study utilized tritium-labeled F enol aldehyde (a form of the compound) and found that its metabolic products include a 17-deoxy-21-oic acid, indicating stereospecific conversion from the enol aldehyde to hydroxy acid (Singer, Iohan, & Monder, 1986).
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through various spectroscopic methods. The compound exhibits cis and trans isomeric forms, with a ratio of approximately 3:1, which plays a crucial role in its biological and chemical behavior. The specific arrangement of hydroxy and oxo groups on the pregnane skeleton is critical for its activity and interactions with enzymes (Singer, Iohan, & Monder, 1986).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including oxidative and reductive processes. One notable reaction is its conversion to 11 beta,20-dihydroxy-3-oxopregna-4-en-21-oic acid through metabolic pathways. This conversion is stereospecific, highlighting the importance of the compound's structure in its biological transformations (Singer, Iohan, & Monder, 1986).
Physical Properties Analysis
Although specific details on the physical properties of (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al are not extensively documented, the properties such as melting point, solubility, and crystalline form can be inferred based on its structural analogs. These properties are influenced by the compound's molecular structure, particularly its functional groups and stereochemistry.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are significantly influenced by its functional groups. The presence of hydroxy and oxo groups makes it a reactive intermediate in various steroid metabolism pathways. Its participation in enzymatic reactions highlights its biochemical relevance and the importance of its chemical properties in biological systems (Singer, Iohan, & Monder, 1986).
Scientific Research Applications
Polymer/Boehmite Nanocomposites
Boehmite alumina nanoparticles, with their versatile synthesis routes and functionalization possibilities, have been studied for their potential to improve mechanical and novel functional properties in polymers. The incorporation of these nanoparticles into polymers and polymer composites through different methods demonstrates the innovative approach towards enhancing material properties for various applications (J. Karger‐Kocsis & L. Lendvai, 2018).
Microbial Steroid Metabolism
Microbial 17β-reduction is a key reaction in the microbial metabolism of steroids, playing a role in the detoxication of exogenic steroids and the regulation of reducing equivalent pools. This process is significant for the pharmaceutical industry, highlighting the biotechnological applications for the production of 17β-hydroxy and 17-oxosteroids, demonstrating the microbial versatility in steroid transformations (M. Donova, O. Egorova & V. Nikolayeva, 2005).
Gonadal Steroids in Eel Maturation
In the Japanese eel, Anguilla japonica, certain gonadal steroids, notably 17α, 20β-dihydroxy-4-pregnen-3-one (17α, 20β-diOHprog), play a crucial role in final gonadial maturation, underlining the specific hormonal requirements for reproductive processes in aquatic species (K. Yamauchi, 1990).
2-Oxo Acid Dehydrogenase Complexes
2-Oxo acid dehydrogenase complexes, crucial metabolic checkpoints, have been reviewed for their architectural, catalytic, and regulatory principles. The use of synthetic phosphonate and phosphinate analogs of 2-oxo acids to inhibit these complexes offers insights into regulating metabolism for therapeutic benefits, demonstrating the interplay between metabolic regulation and potential medical applications (A. Artiukhov, A. Graf & V. Bunik, 2016).
Aluminum in Neurodegenerative Disorders
Aluminum's neurotoxic potential and its association with neurodegenerative diseases like Alzheimer's have been examined, highlighting the need for effective chelation strategies to mitigate aluminum's adverse effects on human health. Hydroxypyridinones have been discussed as promising aluminum chelators, underlining the intersection of chemistry and neurobiology in addressing metal-induced neurotoxicity (M. A. Santos, 2002).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al involves a multi-step process starting with commercially available starting materials.", "Starting Materials": [ "3β-Hydroxy-5-pregnen-20-one", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Ethanol", "Hydrochloric acid", "Sodium sulfate", "Chloroform", "Diethyl ether" ], "Reaction": [ "The first step involves oxidation of 3β-Hydroxy-5-pregnen-20-one with sodium periodate to obtain 3β-Hydroxy-5-pregnen-20-one-11,20-dione.", "The 11,20-dione is then selectively cleaved using sodium metaperiodate to obtain 11β-hydroxy-3,20-dioxo-5-pregnen-17-al.", "The aldehyde group is then reduced using sodium borohydride to obtain (11β)-11,20-dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al.", "The resulting compound is then subjected to a Wittig reaction with appropriate reagents to obtain the desired (11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al.", "The final compound is purified by recrystallization using a suitable solvent system such as chloroform and diethyl ether." ] } | |
CAS RN |
105562-13-8 |
Product Name |
(11β,17Z)-11,20-Dihydroxy-3-oxo-pregna-4,17(20)-dien-21-al |
Molecular Formula |
C₂₁H₂₈O₄ |
Molecular Weight |
344.44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



